molecular formula C23H19BrN2O3 B2395719 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide CAS No. 339115-45-6

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide

Cat. No.: B2395719
CAS No.: 339115-45-6
M. Wt: 451.32
InChI Key: OBMZBYYHPJPYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 339115-45-6) is a structurally complex acetamide derivative with a molecular formula of C₂₃H₁₉BrN₂O₃ and a molar mass of 451.31 g/mol . Its key structural features include:

  • Methoxyimino methyl group: The (1Z)-configured methoxyimino moiety introduces stereoelectronic effects, which may influence binding specificity and metabolic stability.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(Z)-methoxyiminomethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMZBYYHPJPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide is a member of the phenylacetamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H18BrN2O2C_{19}H_{18}BrN_{2}O_{2} with a molecular weight of approximately 451.313 g/mol. The structure features two aromatic rings and an acetamide moiety, which are significant in determining its biological interactions.

Key Properties

PropertyValue
Molecular Weight451.313 g/mol
Density1.3±0.1 g/cm³
Boiling Point586.2±60.0 °C at 760 mmHg

Antimicrobial Activity

Research indicates that phenylacetamide derivatives exhibit notable antimicrobial properties. A study focused on similar compounds revealed that they possess activity against various bacterial strains, suggesting that the structural components of the compound may contribute to this effect .

The proposed mechanism involves the interaction of the compound with bacterial cell membranes, leading to disruption and cell death. The presence of bromine and benzoyl groups is hypothesized to enhance membrane permeability, thereby increasing efficacy against pathogens .

Case Studies

  • Antimicrobial Screening : A series of phenylacetamide derivatives, including those similar to our compound, were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
  • In Vivo Studies : In vivo studies have demonstrated that derivatives of phenylacetamides can reduce infection rates in animal models when administered at specific dosages. These findings emphasize the potential therapeutic applications of such compounds in treating bacterial infections.
  • Cytotoxicity : In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways . The structural features of the compound are believed to play a crucial role in this activity.

Toxicological Profile

While exploring biological activities, it is essential to consider the toxicological profile of the compound. Initial toxicity assessments indicate a moderate safety margin; however, further studies are required to establish comprehensive safety data.

Research Recommendations

  • Mechanistic Studies : Further research should focus on elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structural Optimization : Modifying structural components may enhance biological activity and reduce toxicity.
  • Clinical Trials : Future clinical trials are necessary to evaluate the efficacy and safety of this compound in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ 4-Benzoylphenyl, 4-bromophenyl, (Z)-methoxyimino Not explicitly stated (inferred: potential GPCR modulation)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide C₂₁H₂₀BrN₃O₃ Pyridazinone core, 4-methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils (EC₅₀: ~10–100 nM)
(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide C₁₈H₁₃FN₂O₄S Thiazolidinedione ring, 3-fluorophenyl Anti-inflammatory (IC₅₀: comparable to indomethacin)
2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide C₂₃H₁₈BrCl₂N₃O₂S₂ Benzothieno-pyrimidinone core, dichlorophenyl Antimicrobial activity (specific targets not detailed)
2-(4-Chlorophenyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide C₂₅H₁₆Cl₃F₃N₄O₂ Quinoxaline core, trifluoromethyl, dichlorophenyl Not stated (inferred: kinase inhibition due to quinoxaline moiety)

Key Structural and Functional Insights :

Aromatic Substituents: The 4-bromophenyl group is a common feature in several analogs (e.g., ), enhancing halogen bonding with biological targets.

Functional Moieties: Methoxyimino vs. Thiazolidinedione: The (Z)-methoxyimino group in the target compound introduces a planar configuration, contrasting with the non-planar thiazolidinedione ring in anti-inflammatory analogs. This difference may affect binding to enzymes like COX-2 . Pyridazinone vs. Quinoxaline: Pyridazinone-based analogs (e.g., ) exhibit FPR2 agonism, while quinoxaline-containing compounds (e.g., ) are often associated with kinase inhibition.

Biological Activity: FPR2 Agonists: The pyridazinone derivative in shows sub-100 nM EC₅₀ values, suggesting high potency in neutrophil activation. The absence of a pyridazinone core in the target compound implies divergent signaling pathways. Anti-Inflammatory Agents: Thiazolidinedione derivatives (e.g., ) achieve IC₅₀ values comparable to indomethacin, likely via PPAR-γ modulation. The target compound’s benzoyl group may offer alternative binding modes for inflammatory targets.

Synthetic Pathways: Click chemistry (e.g., triazole formation in ) and cyclocondensation (e.g., thiazolidinones in ) are common methods for analogous compounds. The target compound’s synthesis likely involves Ullmann coupling or Schiff base formation for the methoxyimino group.

Q & A

Q. What are the recommended synthetic routes for 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-benzoylphenylacetic acid derivatives with 4-bromophenylacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the biphenyl backbone .
  • Step 2 : Introduction of the methoxyimino group via oximation using hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate, ethanol reflux) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and structural validation using NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy .
    Key considerations: Solvent polarity and temperature control are critical to avoid side reactions like premature hydrolysis of the imine group .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Spectroscopic methods :
    • NMR : <sup>1</sup>H NMR peaks for the Z-configuration methoxyimino group appear at δ 3.8–4.1 ppm (OCH3) and δ 8.2–8.5 ppm (N=CH) .
    • IR : Strong absorption bands at ~1650 cm<sup>−1</sup> (C=O amide) and ~1590 cm<sup>−1</sup> (C=N) confirm functional groups .
  • X-ray crystallography : Used to resolve dihedral angles between aromatic rings (e.g., 50–76° for biphenyl systems) and hydrogen-bonding patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC50 values .
  • Anti-inflammatory potential : Inhibition of TNF-α or IL-6 in lipopolysaccharide-induced macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized during the oximation step?

  • Parameter optimization :
    • pH : Maintain pH 5–6 using sodium acetate buffer to stabilize the hydroxylamine intermediate .
    • Temperature : Reflux in ethanol (78°C) enhances nucleophilic attack on the carbonyl group .
  • Catalyst screening : Transition metals (e.g., ZnCl2) may accelerate imine formation but risk side reactions with bromophenyl groups .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Analyze interactions with biological targets (e.g., α-glucosidase for antidiabetic activity) using AutoDock Vina .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated biological activities .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Bromophenyl vs. chlorophenyl : Bromine’s higher electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), but may increase toxicity .
  • Methoxyimino vs. hydroxyimino : The methoxy group improves metabolic stability by reducing oxidative deamination in vivo .
    Data example:
DerivativeIC50 (µM, MCF-7)LogP
4-Bromophenyl12.3 ± 1.23.8
4-Chlorophenyl18.7 ± 1.53.5

Q. What strategies mitigate contradictions in reported biological data (e.g., varying IC50 values)?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
  • Control variables : Normalize solvent concentrations (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Methodological Guidelines

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Synthesize derivatives with variations in:
    • Aromatic rings : Replace benzoyl with naphthoyl groups to enhance π-π stacking .
    • Substituents : Introduce electron-withdrawing groups (e.g., NO2) at para positions to modulate redox potential .
  • Biological testing hierarchy : Prioritize in vitro enzymatic assays (e.g., kinase inhibition) before advancing to cell-based and in vivo models .

Q. What analytical techniques resolve purity challenges in final products?

  • HPLC : Use C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) to achieve ≥98% purity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 507.2) and detects trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.